molecular formula C13H12FN3 B1463238 2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine CAS No. 1159821-29-0

2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine

Cat. No. B1463238
CAS RN: 1159821-29-0
M. Wt: 229.25 g/mol
InChI Key: HWZPRNBBCPTJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine, also known as 2-CFPP, is an organic compound with a unique structure and a wide range of potential applications. It is a heterocyclic compound formed from the cyclization of 2-fluorophenylpyrimidine and cyclopropyl amine. 2-CFPP has been studied extensively for its potential use in a variety of scientific research applications.

Scientific Research Applications

Anticancer Research

Pyrimidine derivatives are known to exhibit a variety of biological activities, including anticancer properties. They can act as antimetabolites , interfering with DNA and RNA synthesis, which is crucial for cancer cell proliferation . Research into 2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine could focus on its potential to inhibit key enzymes or signaling pathways involved in cancer cell growth.

Antimicrobial and Antifungal Applications

The structural diversity of pyrimidine derivatives allows them to be effective in combating various microbial and fungal strains. Studies could explore the use of this compound as a broad-spectrum antimicrobial agent , potentially leading to new treatments for infections that are resistant to current antibiotics .

Cardiovascular Therapeutics

Pyrimidine derivatives have been reported to exhibit cardiovascular benefits , such as antihypertensive effects. Research into 2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine could include its potential as a cardiovascular agent, possibly offering a new approach to treating hypertension and related conditions .

Neuroprotective Effects

There is interest in pyrimidine derivatives for their potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Investigating the effects of this compound on neuronal cells could provide insights into its ability to protect against neurotoxicity or to promote neural regeneration .

Anti-Inflammatory and Analgesic Activities

Pyrimidine derivatives can also serve as anti-inflammatory and analgesic agents. Research could be directed towards understanding how 2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine modulates inflammatory pathways and its efficacy in reducing pain and inflammation in various conditions .

Antidiabetic Properties

Some pyrimidine derivatives have shown promise as antidiabetic agents by influencing insulin signaling or glucose metabolism. Investigating the potential antidiabetic effects of this compound could lead to the development of new therapeutic options for diabetes management .

properties

IUPAC Name

2-cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3/c14-10-4-2-1-3-9(10)11-7-12(15)17-13(16-11)8-5-6-8/h1-4,7-8H,5-6H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZPRNBBCPTJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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